2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide

NNMT inhibition Enzyme kinetics Bisubstrate inhibitor

2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (CAS 924809-87-0) is a synthetic small-molecule nicotinamide derivative that functions as a substrate-competitive inhibitor of human nicotinamide N-methyltransferase (NNMT). It is disclosed as Compound 5b in patent US20250017936, which describes a class of cell-potent bisubstrate inhibitors targeting NNMT for oncology and metabolic disease applications.

Molecular Formula C29H26N4O4
Molecular Weight 494.551
CAS No. 924809-87-0
Cat. No. B2873011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide
CAS924809-87-0
Molecular FormulaC29H26N4O4
Molecular Weight494.551
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC6=CC=CC=C65
InChIInChI=1S/C29H26N4O4/c34-28(31-18-20-10-11-25-26(17-20)37-19-36-25)24-9-4-12-30-27(24)32-13-15-33(16-14-32)29(35)23-8-3-6-21-5-1-2-7-22(21)23/h1-12,17H,13-16,18-19H2,(H,31,34)
InChIKeyYPJDSGDDPBQBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (CAS 924809-87-0): A Substrate-Competitive NNMT Inhibitor Chemotype for Procurement Screening


2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (CAS 924809-87-0) is a synthetic small-molecule nicotinamide derivative that functions as a substrate-competitive inhibitor of human nicotinamide N-methyltransferase (NNMT) [1]. It is disclosed as Compound 5b in patent US20250017936, which describes a class of cell-potent bisubstrate inhibitors targeting NNMT for oncology and metabolic disease applications [2]. The compound incorporates a naphthoyl-piperazine moiety linked to a nicotinamide core bearing a benzo[d][1,3]dioxol-5-ylmethyl substituent, distinguishing it from the more extensively optimized bisubstrate inhibitors (e.g., II399, II559) that utilize adenosine-mimetic cofactor fragments [3].

Why 2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide Cannot Be Replaced by Other NNMT Inhibitor Chemotypes


NNMT inhibitors span multiple mechanistic classes—substrate-competitive, cofactor-competitive, bisubstrate, and allosteric—that exhibit divergent binding modes, selectivity profiles, and cellular activities [1]. The target compound (Compound 5b, Ki = 650 nM) occupies the nicotinamide substrate pocket via its naphthoyl-piperazine-nicotinamide core, in contrast to the low-nanomolar bisubstrate inhibitors II399 (Ki = 5.9 nM) and II559 (Ki = 1.2 nM) that simultaneously engage both substrate and SAM cofactor sites [2][3]. This mechanistic distinction means that potency rank-order alone does not predict behavior in orthogonal assays, cellular models, or selectivity panels. Substituting a bisubstrate inhibitor for a substrate-competitive chemotype without experimental validation risks misinterpreting NNMT-dependent pharmacology, as the two classes may exhibit differential sensitivity to endogenous nicotinamide and SAM concentrations [2].

Quantitative Differentiation Evidence for 2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (CAS 924809-87-0) Against NNMT Inhibitor Comparators


Biochemical NNMT Inhibitory Potency: Ki Comparison with Bisubstrate Inhibitors II399 and II559

In a biochemical assay using full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells, the target compound (Compound 5b) exhibited a Ki of 650 nM [1][2]. In contrast, the optimized bisubstrate inhibitor II399 demonstrated a Ki of 5.9 nM in a comparable biochemical assay format [3], and II559 achieved a Ki of 1.2 nM [4]. This represents an approximately 110-fold lower binding affinity for Compound 5b relative to II399 and a 540-fold lower affinity relative to II559. The IC50 of Compound 5b was measured at 6.4 μM under the same assay conditions [1].

NNMT inhibition Enzyme kinetics Bisubstrate inhibitor Substrate-competitive inhibitor Cancer metabolism

Binding Mode Differentiation: Substrate-Competitive vs. Bisubstrate Mechanism

The target compound is a substrate-competitive NNMT inhibitor, binding exclusively to the nicotinamide substrate pocket via its naphthoyl-piperazine-nicotinamide core, as inferred from its structural homology to nicotinamide and the class-level behavior of analogous nicotinamide derivatives [1]. In contrast, II399 and II559 are bisubstrate inhibitors that span both the nicotinamide and SAM cofactor binding pockets, as confirmed by co-crystal structures [2][3]. II399 engages both substrate and cofactor sites simultaneously, while II559 demonstrates competitive inhibition with respect to both SAM and nicotinamide [3]. This mechanistic divergence means that Compound 5b's inhibitory activity is sensitive to competing nicotinamide concentrations but not to SAM levels, whereas bisubstrate inhibitors are sensitive to both.

Binding mode Substrate-competitive Bisubstrate NNMT Mechanism of action

Structural Scaffold Differentiation: Naphthoyl-Piperazine-Nicotinamide vs. Adenosine-Linked Bisubstrate Chemotypes

Compound 5b features a distinct naphthoyl-piperazine-nicotinamide scaffold with a benzo[d][1,3]dioxol-5-ylmethyl amide substituent (MW = 494.55 Da, cLogP estimated ~3.5-4.0), which differs fundamentally from the adenosine-mimetic bisubstrate scaffold of II399 (containing a 7-deazaadenosine moiety linked to a nicotinamide mimetic) [1][2]. This structural divergence results in substantial differences in molecular weight (494.55 vs. ~700-800 Da for bisubstrate inhibitors), hydrogen bond donor/acceptor count, and topological polar surface area, all of which influence passive permeability and oral bioavailability potential [3]. The naphthalene moiety in Compound 5b is known to engage the hydrophobic nicotinamide binding pocket via π-π stacking interactions, a feature that has been shown to enhance the activity of bisubstrate-like NNMT inhibitors [4].

Chemical scaffold Structural differentiation Naphthoyl-piperazine Nicotinamide derivative Medicinal chemistry

Cellular Activity Gap: Implications for Tool Compound Selection in NNMT Target Engagement Studies

While Compound 5b's biochemical Ki of 650 nM translates to an IC50 of 6.4 μM in the recombinant enzyme assay, the patent US20250017936 reports that optimized bisubstrate inhibitors such as II559 achieve cellular IC50 values of approximately 150 nM for MNA suppression in human 769-P cells [1][2]. Although direct cellular IC50 data for Compound 5b are not publicly available, its 540-fold weaker biochemical Ki relative to II559 suggests a correspondingly right-shifted cellular potency. This potency gap makes Compound 5b less suited for cellular knockdown studies requiring complete NNMT inhibition but potentially advantageous as a low-affinity control probe for validating target engagement specificity.

Cellular activity Target engagement MNA suppression NNMT Cell-based assay

Selectivity Profile Context: NNMT vs. Closely Related Methyltransferases

The bisubstrate inhibitor II559 has been demonstrated to display over 5,000-fold selectivity for NNMT over closely related methyltransferases, a selectivity benchmark attributed to its dual-site binding mode [1]. For the substrate-competitive Compound 5b, no methyltransferase panel selectivity data are publicly available. However, substrate-competitive NNMT inhibitors as a class generally exhibit lower selectivity margins than bisubstrate inhibitors because they rely solely on the nicotinamide pocket for discrimination, which shares structural homology with other methyltransferase substrate sites [2]. This class-level inference suggests that Compound 5b is likely to exhibit a narrower selectivity window, making it less suitable for applications requiring high target specificity but potentially useful for identifying NNMT-dependent phenotypes where the selectivity threshold is less stringent.

Selectivity Methyltransferase panel NNMT Off-target profiling Chemical probe

Recommended Application Scenarios for Procuring 2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (CAS 924809-87-0)


Structure-Activity Relationship (SAR) Expansion of Substrate-Competitive NNMT Inhibitor Chemical Space

Compound 5b represents a distinct naphthoyl-piperazine-nicotinamide scaffold that occupies the NNMT substrate pocket without cofactor-site engagement. Its moderate biochemical Ki of 650 nM provides a well-defined SAR anchor point for systematic modification of the naphthoyl, piperazine, nicotinamide, and benzodioxole substituents. Medicinal chemistry teams can use this compound as a starting template to explore potency-enhancing modifications while maintaining the substrate-competitive binding mode, complementing parallel efforts on bisubstrate chemotypes [1][2].

Mechanistic Deconvolution: Substrate-Competitive vs. Bisubstrate NNMT Inhibition in Cellular Pharmacology

Because Compound 5b and bisubstrate inhibitors (II399, II559) engage NNMT through distinct binding modes, researchers can employ both classes in parallel cellular experiments to dissect whether observed phenotypic effects arise from nicotinamide-site blockade specifically or from dual-site enzyme inhibition. The differential sensitivity to endogenous nicotinamide and SAM concentrations enables orthogonal pharmacology experiments that strengthen target engagement confidence [1][3].

Biochemical Assay Development: Low-Affinity Control for NNMT Enzyme Inhibition Screens

With a Ki of 650 nM and an IC50 of 6.4 μM in recombinant NNMT assays, Compound 5b serves as a calibrated low-affinity inhibitor control for validating assay sensitivity, establishing signal windows, and benchmarking the performance of high-throughput screening campaigns aimed at discovering novel NNMT inhibitors with improved potency [1]. Its reversible binding kinetics facilitate washout experiments that are challenging with tight-binding bisubstrate inhibitors.

Chemical Probe Toolbox Expansion for NNMT-Associated Cancer and Metabolic Disease Models

NNMT overexpression is implicated in multiple cancers (renal cell carcinoma, pancreatic cancer, glioblastoma) and metabolic disorders (obesity, type 2 diabetes). Compound 5b adds a structurally and mechanistically distinct tool to the NNMT chemical probe toolbox. When used alongside potent bisubstrate inhibitors (II559, II802), it enables concentration-response profiling that can reveal whether NNMT-dependent disease phenotypes require complete enzymatic suppression or are sensitive to partial inhibition, informing therapeutic targeting strategies [2][4].

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